2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
CAS No.: 946355-03-9
Cat. No.: VC6153892
Molecular Formula: C21H22N4O4
Molecular Weight: 394.431
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946355-03-9 |
---|---|
Molecular Formula | C21H22N4O4 |
Molecular Weight | 394.431 |
IUPAC Name | 2,3-dimethoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |
Standard InChI | InChI=1S/C21H22N4O4/c1-13-22-18(12-19(23-13)28-3)24-14-8-10-15(11-9-14)25-21(26)16-6-5-7-17(27-2)20(16)29-4/h5-12H,1-4H3,(H,25,26)(H,22,23,24) |
Standard InChI Key | ZAIHRCHANXTMBK-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The compound’s systematic IUPAC name, 2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, reflects its intricate architecture. The molecular formula is C₂₁H₂₂N₄O₄, with a molecular weight of 394.4 g/mol . This places it within the class of medium-sized heterocyclic molecules featuring a benzamide core linked to a substituted pyrimidine ring via an anilino group.
Structural Features
The molecule comprises three distinct regions:
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2,3-Dimethoxybenzamide moiety: A benzene ring substituted with methoxy (-OCH₃) groups at positions 2 and 3, conjugated to an amide (-CONH-) functional group.
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4-Aminophenyl linker: A para-substituted phenyl group bridging the benzamide and pyrimidine components.
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6-Methoxy-2-methylpyrimidin-4-amine: A pyrimidine ring with methoxy (position 6), methyl (position 2), and amino (position 4) substituents .
This arrangement enables potential hydrogen bonding through the amide and amino groups, while the methoxy and methyl substituents influence lipophilicity and steric interactions .
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis protocol for this compound exists in the literature, analogous benzamide-pyrimidine hybrids are typically synthesized via sequential coupling and cyclization reactions . A plausible route involves:
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Preparation of 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline:
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Benzamide formation:
Scheme 1: Proposed synthesis of 2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide.
Key Reaction Parameters
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Temperature: Reactions often proceed at reflux (80–120°C) in polar aprotic solvents like DMF or ethanol .
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Catalysts: Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) may enhance amide bond formation .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields pure product .
Physicochemical Properties
Spectral Characterization
While experimental data for this compound are unavailable, related structures provide benchmarks:
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¹H NMR (CDCl₃):
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IR (KBr):
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Mass Spectrometry:
Solubility and Stability
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